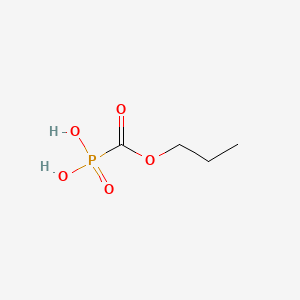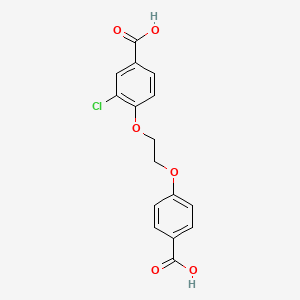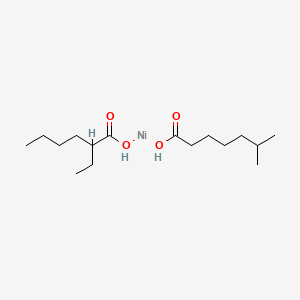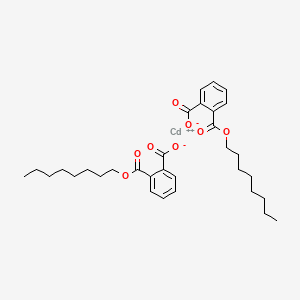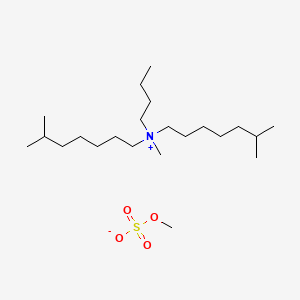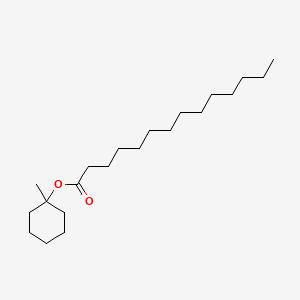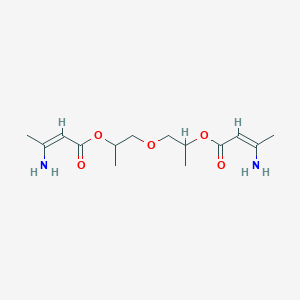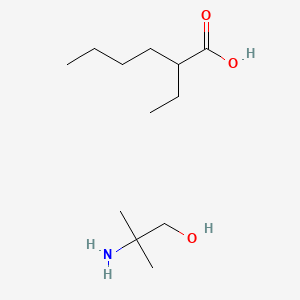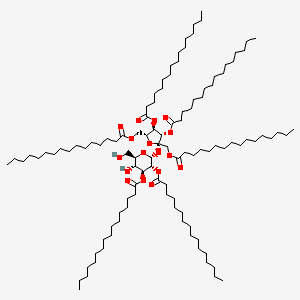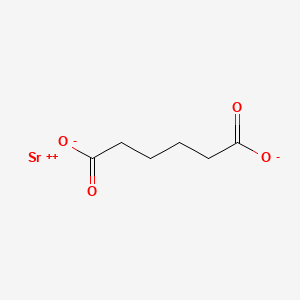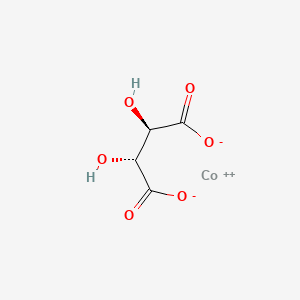
Cobaltous tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cobaltous tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For example, it can react with hydrogen peroxide in an oxidation-reduction reaction, resulting in the complete oxidation of tartrate ions to carbon dioxide and water .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common oxidizing agent used in reactions with this compound.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride.
Complexation: It forms complexes with ligands such as ammonia and thiocyanate under specific conditions
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Cobalt metal or cobalt(II) complexes.
Complexation: Various cobalt(II) complexes depending on the ligands used
Aplicaciones Científicas De Investigación
Cobaltous tartrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of cobalt-based nanomaterials and coordination polymers.
Medicine: It has applications in the treatment of anemia and as a contrast agent in medical imaging.
Industry: The compound is used in semiconductors, optics, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of cobaltous tartrate involves its interaction with molecular targets and pathways within biological systems. For example, this compound can induce apoptosis in cancer cells by generating reactive oxygen species and causing changes in mitochondrial membrane potential . Additionally, it can act as a catalyst in redox reactions, facilitating the conversion of reactants to products .
Comparación Con Compuestos Similares
Cobaltous tartrate can be compared with other similar compounds such as iron tartrate, nickel tartrate, and copper tartrate. These compounds share similar coordination chemistry and applications but differ in their specific properties and reactivity:
Iron Tartrate: Used in medical and industrial applications, particularly as a contrast agent and in apple juice.
Nickel Tartrate: Known for its applications in electroplating and as a catalyst in hydrogenation reactions.
Copper Tartrate: Used in antifungal treatments and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination structure and its applications in semiconductors and optics, which are not as prominent in the other tartrate compounds .
Propiedades
Número CAS |
815-80-5 |
|---|---|
Fórmula molecular |
C4H4CoO6 |
Peso molecular |
207.00 g/mol |
Nombre IUPAC |
cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clave InChI |
RECCKCFXMJNLFO-ZVGUSBNCSA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


